molecular formula C23H28FN5O B2688326 5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415623-62-8

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2688326
CAS No.: 2415623-62-8
M. Wt: 409.509
InChI Key: VKLGPMVYLLHLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex synthetic small molecule offered for research purposes. Its structure incorporates several pharmacologically significant motifs, including a 5-fluoropyrimidine group, a phenylpiperazine moiety, and a rigid but-2-yn-1-yloxy linker connecting a piperidine ring. Compounds featuring piperazine and piperidine substructures are frequently investigated in medicinal chemistry and have been identified as showing high binding affinity towards various biological targets . For instance, molecules with piperidine or piperazine groups have been studied as potential ligands for the sigma-1 receptor (σ1R), a target implicated in various cancers and neurological conditions . The presence of the 5-fluoropyrimidine group is a common feature in anticancer agents and other bioactive molecules, as seen in other 5-fluoro pyrimidine derivatives developed for therapeutic targeting . This combination of structural elements suggests potential research applications in oncology, particularly in the development of targeted therapies, and in neuropharmacology. The molecule is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-fluoro-4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O/c24-22-18-25-19-26-23(22)29-11-8-21(9-12-29)30-17-5-4-10-27-13-15-28(16-14-27)20-6-2-1-3-7-20/h1-3,6-7,18-19,21H,8-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLGPMVYLLHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including a phenylpiperazine moiety. The synthesis typically involves multi-step reactions that integrate various chemical transformations, including microwave-assisted methods to enhance yield and reduce reaction times.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, demonstrating significant efficacy:

Pathogen MIC (μg/mL)
Escherichia coli<0.041
Staphylococcus aureus<0.041
Pseudomonas aeruginosa0.97
Klebsiella pneumoniae41.5

These results indicate that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its effects on leukemia cell lines. In vitro studies have shown that it can inhibit cell proliferation at low concentrations, comparable to established chemotherapeutics. For instance, derivatives of similar fluorinated pyrimidines have demonstrated IC50 values in the nanomolar range against leukemia L1210 cells .

The proposed mechanism of action for this compound involves interference with nucleic acid synthesis and disruption of cellular processes in targeted pathogens and cancer cells. The fluorine substitution is believed to enhance the binding affinity to target enzymes or receptors involved in these processes.

Case Studies

Several case studies have been documented where this compound was tested in vivo:

  • Leukemia Models : In a study involving mice bearing L1210 leukemia, administration of the compound resulted in a significant reduction in tumor size compared to controls treated with saline .
  • Bacterial Infections : In models of bacterial infections, treatment with the compound led to decreased bacterial load in infected tissues, showcasing its potential for therapeutic use in infectious diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine/Piperidine Derivatives

Substituents on the Piperazine Ring
  • Target Compound : Contains a phenyl group on the piperazine, enabling π-π interactions with aromatic residues in target proteins.
  • Compound : Features a propan-2-yl group instead of phenyl, reducing aromatic interactions but introducing steric bulk, which may alter receptor selectivity .
  • Compound (5) : Incorporates a trifluoromethylphenyl group on piperazine, enhancing lipophilicity and metabolic stability compared to the phenyl group in the target compound .
Linker Variations
  • Compound (5): Employs a butanone linker, introducing flexibility that might reduce target engagement efficiency .
  • Compounds : Utilize ethyl or hydroxyethyl linkers, balancing rigidity and solubility .
Core Heterocycle Differences
  • Target Compound : Pyrimidine core with fluorine substitution optimizes electronic properties for hydrogen bonding.
  • Compound (49) : Pyrazolo[1,5-a]pyrimidine core with morpholinyl and indole groups, suggesting divergent biological targets (e.g., kinase inhibition) .

Pharmacological Implications

Receptor Binding and Selectivity

The phenylpiperazine moiety in the target compound likely targets dopamine or serotonin receptors, similar to and compounds. However, the butynyl linker may reduce off-target effects compared to flexible linkers in analogs .

Metabolic Stability

The fluorine atom in the pyrimidine core may slow oxidative metabolism, as seen in fluorinated benzisoxazole derivatives (). In contrast, ’s propan-2-yl-substituted piperazine could increase susceptibility to CYP450 enzymes .

Solubility and Bioavailability

The rigid butynyl linker in the target compound may reduce solubility compared to morpholine-containing analogs (). However, the phenylpiperazine group could enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.